![molecular formula C16H14N4O3S B2388649 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013786-15-6](/img/structure/B2388649.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

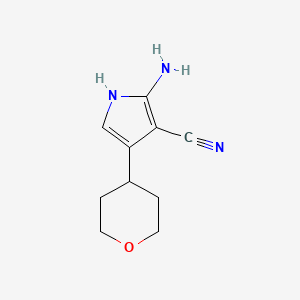

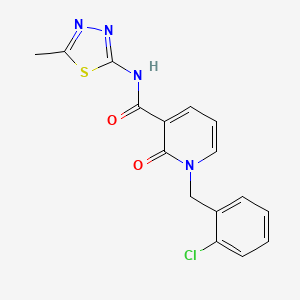

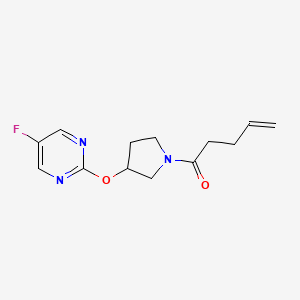

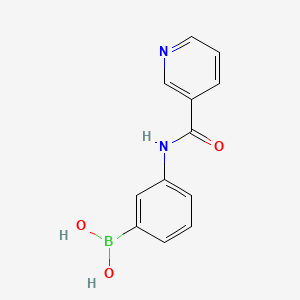

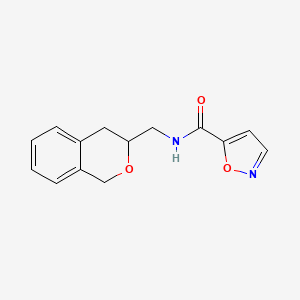

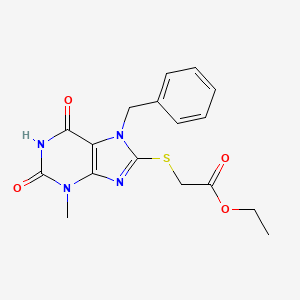

The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a 1,3-dimethyl-1H-pyrazole-5-carboxamide group . These groups are common in many bioactive compounds and could contribute to the compound’s potential properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzo[d][1,3]dioxol-5-yl group and the thiazol-2-yl group could potentially form a plane, with the 1,3-dimethyl-1H-pyrazole-5-carboxamide group extending out from this plane .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich regions on the benzo[d][1,3]dioxol-5-yl group and the thiazol-2-yl group, as well as the potential hydrogen bond acceptors and donors on the 1,3-dimethyl-1H-pyrazole-5-carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the arrangement of its constituent groups. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique

-

Thiazoles in Medicinal Chemistry

- Thiazoles, which share a similar structure with your compound, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- The thiazole derivatives are usually synthesized via condensation methods .

- The results of these studies have shown that thiazole derivatives can have potent biological activities with lesser side effects .

-

Detection of Carcinogenic Lead

- A compound similar to yours, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), has been used for the detection of carcinogenic lead .

- The BDMMBSH was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .

- The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-9-5-12(20(2)19-9)15(21)18-16-17-11(7-24-16)10-3-4-13-14(6-10)23-8-22-13/h3-7H,8H2,1-2H3,(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEBOADMUYWIRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2388581.png)

![6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide](/img/structure/B2388582.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)